4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide

Catalog No.
S2786933
CAS No.
1798458-55-5
M.F
C14H15ClN4O
M. Wt
290.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole...

CAS Number

1798458-55-5

Product Name

4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide

IUPAC Name

5-(3-chlorophenyl)-N-cyclopentyl-2H-triazole-4-carboxamide

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75

InChI

InChI=1S/C14H15ClN4O/c15-10-5-3-4-9(8-10)12-13(18-19-17-12)14(20)16-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,16,20)(H,17,18,19)

InChI Key

QKLJJXDLZXGOGI-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl

Solubility

not available

4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide is a synthetic compound classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and this particular compound features a 3-chlorophenyl group and a cyclopentyl group attached to the triazole ring. The molecular formula of this compound is C_{13}H_{15}ClN_{4}O, and it possesses notable structural characteristics that contribute to its chemical reactivity and biological activity.

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives with potential biological activities.
  • Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can yield different reduced derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace existing functional groups, resulting in various substituted derivatives.

Research indicates that triazole derivatives, including 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide, exhibit significant biological activities. These compounds have been studied for their anti-inflammatory and antimicrobial properties. For instance, triazoles can inhibit cyclooxygenase enzymes, which are involved in the inflammatory response. Additionally, some studies suggest that modifications to the carboxamide group can enhance selectivity towards cyclooxygenase-2 (COX-2), making them promising candidates for anti-inflammatory drugs .

The synthesis of 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide typically involves several steps:

  • Formation of the Triazole Ring: This is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction. An azide reacts with a terminal alkyne to form the triazole ring.
  • Introduction of the 3-Chlorophenyl Group: This can be accomplished through coupling reactions involving boronic acid derivatives and halogenated aromatic compounds in the presence of palladium catalysts.
  • Attachment of the Cyclopentyl Group: A nucleophilic substitution reaction involving cyclopentylamine and an appropriate intermediate facilitates this step.

4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide has potential applications in medicinal chemistry due to its biological activity. Its structure allows for exploration in drug development as an anti-inflammatory agent or antimicrobial compound. Furthermore, triazoles are known for their utility in agriculture as fungicides and herbicides .

Interaction studies have shown that triazole derivatives can form hydrogen bonds with various biological targets. For instance, docking studies indicate that these compounds may interact with active sites of enzymes like cyclooxygenases. The specific interactions depend on the substituents on the triazole ring and their spatial orientation . Such studies help in understanding the binding affinities and mechanisms of action of these compounds.

4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide can be compared with several related triazole derivatives:

Compound NameStructural FeaturesUnique Properties
1,2,3-Triazole-4-carboxamideLacks 3-chlorophenyl and cyclopentyl groupsDifferent chemical and biological properties
4-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamideContains a 4-chlorophenyl group insteadVariations in biological activity due to position of chlorine
4-(3-chlorophenyl)-N-methyl-1H-1,2,3-triazole-5-carboxamideMethyl group replaces cyclopentylAffects solubility and stability

The uniqueness of 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

2.8

Dates

Last modified: 08-17-2023

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